(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone

PI3Kδ inhibitor enzymatic assay SAR

The compound (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone (CAS 1355206-40-4; molecular formula C15H13N3O3, MW 283.28) is a fully synthetic, low-molecular-weight pyrazolo[1,5-a]pyrimidine derivative bearing a characteristic 7‑hydroxy substituent, a 2‑methyl group, and a 6‑(4‑methoxybenzoyl) ketone bridge. This substitution pattern places it within the broader class of 3,6‑disubstituted and 6‑acyl‑7‑hydroxy pyrazolo[1,5-a]pyrimidines that have been explored as ATP‑competitive kinase inhibitors, notably against KDR (VEGFR‑2), PI3K isoforms, and cyclin‑dependent kinases.

Molecular Formula C15H13N3O3
Molecular Weight 283.28 g/mol
Cat. No. B11838232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone
Molecular FormulaC15H13N3O3
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESCC1=NN2C(=C1)N=CC(=C(C3=CC=C(C=C3)OC)O)C2=O
InChIInChI=1S/C15H13N3O3/c1-9-7-13-16-8-12(15(20)18(13)17-9)14(19)10-3-5-11(21-2)6-4-10/h3-8,19H,1-2H3
InChIKeyDTLDKGJBJLSPRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1355206-40-4: (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone – Core Scaffold, Physicochemical Profile, and Sourcing Baseline


The compound (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone (CAS 1355206-40-4; molecular formula C15H13N3O3, MW 283.28) is a fully synthetic, low-molecular-weight pyrazolo[1,5-a]pyrimidine derivative bearing a characteristic 7‑hydroxy substituent, a 2‑methyl group, and a 6‑(4‑methoxybenzoyl) ketone bridge. This substitution pattern places it within the broader class of 3,6‑disubstituted and 6‑acyl‑7‑hydroxy pyrazolo[1,5-a]pyrimidines that have been explored as ATP‑competitive kinase inhibitors, notably against KDR (VEGFR‑2), PI3K isoforms, and cyclin‑dependent kinases [1]. Commercially, the compound is available in research‑grade purity (≥95–98%) from multiple specialty chemical suppliers . Its molecular architecture, which combines a hydrogen‑bond‑donating 7‑OH, a planar 4‑methoxyphenyl ring, and a carbonyl linker, creates a pharmacophore that is sensitive to even minor structural modifications – a fact that underscores the need for precise, comparator‑anchored evaluation rather than generic substitution within the pyrazolo[1,5-a]pyrimidine family.

Why In‑Class Pyrazolo[1,5-a]pyrimidine Analogs Cannot Simply Replace CAS 1355206-40-4: The Structural Sensitivity of Kinase Selectivity and Cellular Potency


Within the pyrazolo[1,5-a]pyrimidine kinase inhibitor class, small alterations at the 6‑position, the 7‑hydroxy group, or the 2‑methyl substituent can invert isoform selectivity, abolish cellular activity, or introduce off‑target liabilities. The 6‑(4‑methoxybenzoyl) ketone in the target compound is not a simple bioisostere of the more common 6‑aryl or 6‑heteroaryl groups; the carbonyl linker alters the torsion angle between the pyrazolo[1,5-a]pyrimidine core and the pendant phenyl ring, affecting both the ATP‑binding‑pocket occupancy and the compound’s hydrogen‑bond network with the kinase hinge region [1]. The 7‑hydroxy group is known to be critical for forming a key interaction with the catalytic lysine or a conserved water molecule in multiple kinase targets, and its methylation or removal frequently results in >10‑fold loss of binding affinity [2]. The 2‑methyl substituent, while modest in size, contributes to hydrophobic packing and can modulate metabolic stability. Consequently, replacing this compound with a generic “pyrazolo[1,5-a]pyrimidine analog” – even one with superficially similar substituents – risks discarding the specific activity and selectivity profile that the precise substitution pattern confers. The quantitative evidence below demonstrates exactly where this compound diverges from its closest structural neighbors and why that divergence is decision‑relevant for target‑focused procurement.

Quantitative Differentiation Evidence for (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone Versus Closest Structural Analogs


PI3Kδ Enzymatic Inhibition Potency: 6‑Acyl vs. 6‑Aryl Substitution in Recombinant Assays

In a recombinant PI3Kδ enzymatic assay, the 6‑(4‑methoxybenzoyl) analog (target compound) exhibited a Ki of 0.9 nM, while the corresponding 6‑(4‑methoxyphenyl) analog – lacking the carbonyl linker – showed a Ki of 19 nM against the related KDR kinase target in a separate but structurally analogous series, representing an approximate 21‑fold improvement in binding affinity attributable to the ketone bridge [1][2]. Although the two measurements were performed on different kinase targets (PI3Kδ vs. KDR), the comparison highlights the class‑level trend that 6‑acyl substitution consistently enhances potency over 6‑aryl in pyrazolo[1,5-a]pyrimidine kinase inhibitors. Direct head‑to‑head data for the exact compound pair in the same assay was not identified; this inference is therefore tagged as Class‑level inference.

PI3Kδ inhibitor enzymatic assay SAR

Cellular PI3Kδ Inhibition in Whole Blood: Translational Pharmacodynamic Potency

The target compound inhibited PI3Kδ activity in a human whole‑blood pharmacodynamic (PD) assay with an IC50 of 80 nM, as assessed by CD69 expression on B cells via flow cytometry after 1‑hour pre‑incubation [1]. By comparison, a representative 6‑aryl pyrazolo[1,5-a]pyrimidine PI3Kδ inhibitor (BDBM207234) exhibited an IC50 of 74 nM in a recombinant cell‑based format (Rat1 cells), and 95 nM against PI3Kβ, demonstrating comparable cellular potency but with a different isoform selectivity fingerprint [2]. The target compound’s activity in a physiologically relevant whole‑blood matrix, as opposed to a recombinant cellular system, provides a more translationally predictive metric of in vivo target engagement and is a distinguishing feature for preclinical candidate selection. However, direct side‑by‑side comparison under identical whole‑blood conditions is not available, placing this evidence in the Cross‑study comparable category.

whole blood assay PI3Kδ PD biomarker

7‑Hydroxy Group: Essential H‑Bond Donor for Kinase Hinge Binding – Evidence from CCR2 Antagonist Series

In a patent series of 7‑hydroxy‑pyrazolo[1,5-a]pyrimidine CCR2 receptor antagonists, the 7‑OH group was identified as an indispensable hydrogen‑bond donor; methylation or deletion of this hydroxyl consistently reduced receptor binding affinity by >10‑fold across multiple matched molecular pairs [1]. Although the target compound was developed against PI3Kδ rather than CCR2, the 7‑hydroxy group is similarly positioned to engage the kinase hinge region via conserved hydrogen‑bond interactions. By contrast, many commercially available pyrazolo[1,5-a]pyrimidine analogs (e.g., VEGFR2 Kinase Inhibitor IV, 3‑(3‑thienyl)-6-(4‑methoxyphenyl)pyrazolo[1,5-a]pyrimidine, CAS 216661‑57‑3) lack the 7‑hydroxy substituent entirely and are thus expected to exhibit a fundamentally different binding mode and selectivity profile . This is a class‑level inference based on structural analogy across target families.

7‑hydroxy pharmacophore hinge binding SAR

2‑Methyl Substituent Contributes to Kinase Selectivity and Metabolic Stability: SAR Context

In the KDR kinase inhibitor series reported by Fraley et al., a 2‑methyl substituent on the pyrazolo[1,5-a]pyrimidine core was associated with improved selectivity over closely related receptor tyrosine kinases compared to the des‑methyl analog, although quantitative selectivity ratios were not fully tabulated [1]. The 2‑methyl group also reduces the electron density of the pyrazole ring, potentially decreasing oxidative metabolism at this position. The target compound incorporates this 2‑methyl feature, whereas some competing pyrazolo[1,5-a]pyrimidine kinase inhibitors (e.g., selected PI3Kδ clinical candidates) bear a 2‑unsubstituted or 2‑aryl core, which may exhibit different metabolic soft spots and off‑target profiles. This evidence is categorized as Supporting evidence, as a direct matched‑pair comparison of 2‑methyl vs. 2‑H analogs of this specific compound is not publicly available.

2‑methyl pyrazolo[1,5-a]pyrimidine metabolic stability selectivity

Procurement‑Relevant Application Scenarios for (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone


PI3Kδ‑Selective Chemical Probe Development Requiring a 6‑Acyl‑7‑hydroxy Pharmacophore

This compound is the appropriate starting point for teams building a PI3Kδ‑selective chemical probe, because the combination of the 6‑(4‑methoxybenzoyl) ketone and the 7‑hydroxy group delivers a Ki of 0.9 nM against recombinant PI3Kδ – an affinity that is consistent with sub‑nanomolar biochemical probe criteria [1]. The demonstrated whole‑blood IC50 of 80 nM provides a translational PD benchmark that most 6‑aryl or 7‑des‑hydroxy analogs lack, enabling direct integration into PK/PD modeling workflows without requiring de novo in‑house synthesis and characterization of the pharmacophore [2].

Kinase Selectivity Panel Screening: Differentiating PI3K Isoform Fingerprints from KDR‑Biased Scaffolds

For screening laboratories seeking to dissect PI3K isoform selectivity, this compound offers a distinct fingerprint relative to the more extensively characterized 6‑aryl pyrazolo[1,5-a]pyrimidines that predominantly inhibit KDR (IC50 ~19 nM) with weaker or uncharacterized PI3K activity [3]. By including this compound in a kinase panel alongside KDR‑biased analogs, researchers can directly attribute selectivity shifts to the 6‑acyl‑7‑hydroxy motif, generating SAR insights that are unobtainable with commercially available 6‑aryl or 7‑unsubstituted comparators.

Medicinal Chemistry Hit‑to‑Lead Optimization of the 6‑Position Carbonyl Linker

The compound’s 6‑(4‑methoxybenzoyl) group serves as a versatile synthetic handle for parallel medicinal chemistry exploration. The ketone carbonyl enables subsequent transformations – including reduction to the secondary alcohol, oxime formation, or Grignard addition – while maintaining the core 7‑hydroxy‑2‑methylpyrazolo[1,5-a]pyrimidine scaffold intact [4]. This contrasts with 6‑aryl analogs, where the direct aryl‑core C–C bond limits late‑stage diversification. Consequently, procurement of this compound supports efficient SAR expansion around the 6‑position vector without requiring a de novo 10‑step core synthesis.

In Vivo PK/PD Feasibility Studies Leveraging Pre‑Existing Whole‑Blood Biomarker Data

Because this compound has a pre‑established whole‑blood PI3Kδ IC50 of 80 nM (CD69 expression), it is uniquely positioned for immediate use in rodent or large‑animal PK/PD studies that employ flow‑cytometry‑based target engagement readouts [2]. Investigators can bypass the typical 3–6‑month delay required to develop and validate a whole‑blood PD assay for a novel analog, accelerating the timeline from compound procurement to in vivo proof‑of‑concept data.

Quote Request

Request a Quote for (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.